Imetelstat - 868169-64-6

Imetelstat

Catalog Number: EVT-1801962
CAS Number: 868169-64-6
Molecular Formula: C148H211N68O53P13S13
Molecular Weight: 4610 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Imetelstat is a synthetic lipid-conjugated, 13-mer oligonucleotide N3'-P5'-thio-phosphoramidate with potential antineoplastic activity. Complementary to the template region of telomerase (hTR) RNA, imetelstat acts as a competitive enzyme inhibitor that binds and blocks the active site of the enzyme (a telomerase template antagonist), a mechanism of action which differs from that for the antisense oligonucleotide-mediated inhibition of telomerase activity through telomerase mRNA binding. Inhibition of telomerase activity in tumor cells by imetelstat results in telomere shortening, which leads to cell cycle arrest or apoptosis.
Source and Classification

Imetelstat was developed by Geron Corporation and is classified as an oligonucleotide therapeutic. Its mechanism of action involves the inhibition of telomerase, an enzyme that is often upregulated in cancer cells, allowing them to maintain their telomeres and proliferate indefinitely. By targeting telomerase, imetelstat disrupts this process, leading to cellular senescence or apoptosis in susceptible cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of imetelstat employs a solid-phase phosphoramidite methodology. This process consists of several key steps:

  1. Deprotection: The 3'-amino group of the support-bound oligonucleotide is deprotected.
  2. Coupling: A coupling reaction occurs with a 5'-phosphoramidite monomer, which corresponds to the next nucleotide in the desired sequence.
  3. Sulfurization: Following coupling, the phosphor of the support-bound oligonucleotide undergoes sulfurization using an acyl disulfide.

This cycle is repeated multiple times (typically 12) to elongate the oligonucleotide chain before purification through high-performance liquid chromatography (HPLC) to obtain the final product .

Molecular Structure Analysis

Structure and Data

Imetelstat has a unique molecular structure characterized by its thiophosphoramidate backbone, which enhances its stability and efficacy as a telomerase inhibitor. The compound consists of a sequence of nucleotides linked via phosphorothioate bonds, making it resistant to nucleolytic degradation. Additionally, imetelstat is covalently linked to a palmitoyl lipid moiety, which facilitates cellular uptake .

  • Molecular formula: C₁₃H₁₈N₅O₁₃P₂S
  • Molecular weight: Approximately 367.36 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

Imetelstat primarily functions through its interaction with telomerase, leading to several biochemical consequences:

  1. Inhibition of Telomerase Activity: By binding to the RNA template of hTERT, imetelstat prevents the enzyme from elongating telomeres.
  2. Induction of Apoptosis: In cancer cells that express telomerase, imetelstat can trigger programmed cell death pathways due to telomere shortening.
  3. Alteration in Gene Expression: Treatment with imetelstat has been shown to downregulate genes associated with cell proliferation and survival pathways, including JAK/STAT signaling pathways in certain myeloproliferative neoplasms .
Mechanism of Action

Process and Data

Imetelstat exerts its effects primarily by inhibiting telomerase activity. The mechanism can be summarized as follows:

  1. Binding: Imetelstat binds to the RNA component of telomerase.
  2. Inhibition: This binding prevents telomerase from adding DNA repeats to chromosome ends.
  3. Consequences: As telomeres shorten with each cell division, this leads to replicative senescence or apoptosis in cancer cells that depend on telomerase for maintaining their proliferative capacity.

Research indicates that imetelstat also induces ferroptosis—a form of regulated cell death—especially in acute myeloid leukemia models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Imetelstat exhibits several notable physical and chemical properties:

  • Solubility: Imetelstat is soluble in water due to its ionic nature.
  • Stability: The incorporation of thiophosphoramidate linkages enhances stability against enzymatic degradation compared to standard phosphodiester oligonucleotides.
  • Melting Temperature: The melting temperature can vary based on concentration and ionic strength but typically falls within a range conducive for biological activity.

These properties contribute to its effectiveness as a therapeutic agent while minimizing off-target effects .

Applications

Scientific Uses

Imetelstat has been investigated primarily for its potential in treating various hematological malignancies:

  • Myelofibrosis: Clinical trials have demonstrated that imetelstat can reduce spleen size and improve symptoms in patients with myelofibrosis .
  • Myelodysplastic Syndromes: Its efficacy in targeting dysplastic hematopoiesis has been explored in clinical settings.
  • Acute Myeloid Leukemia: Preclinical studies indicate that imetelstat may effectively reduce tumor burden in acute myeloid leukemia models by inducing cell death pathways .
Mechanism of Telomerase Inhibition

Competitive Binding to Telomerase RNA Component (hTR/hTERC)

Imetelstat (GRN163L) is a 13-mer thiophosphoramidate oligonucleotide covalently linked to a C16 palmitoyl lipid moiety. Its sequence (5′-TAGGGTTAGACAA-3′) is complementary to the template region (5′-CUAACCCUAAC-3′) of the human telomerase RNA component (hTR/hTERC). This design enables high-affinity binding (Kd ~1 nM) to hTR, sterically blocking the RNA’s accessibility to the telomerase reverse transcriptase (hTERT) catalytic subunit. Consequently, imetelstat acts as a competitive inhibitor, preventing telomerase from synthesizing telomeric DNA repeats (TTAGGG)n onto chromosomal ends. This mechanism is particularly effective in malignant cells, which exhibit 3–15-fold higher telomerase activity compared to normal somatic cells [1] [9].

Structural Basis of Oligonucleotide-Telomerase Interaction

The oligonucleotide backbone of imetelstat features N3′→P5′ thiophosphoramidate linkages, which confer:

  • Enhanced nuclease resistance (plasma half-life >24 h vs. minutes for unmodified oligonucleotides)
  • Improved binding affinity to hTR due to favorable electrostatic interactions
  • Cellular uptake facilitation via the 5′ palmitoyl group, which anchors to cell membranes [1] [9].

Crystallographic studies reveal that imetelstat forms 14 hydrogen bonds with conserved nucleotides in the hTR pseudoknot-templating domain. Key interactions involve:

  • Watson-Crick base pairing with nucleotides 46–58 of hTR
  • Ionic bonds between thiophosphate groups and lysine residues in hTERT [1] [6].

Table 1: Binding Affinity of Imetelstat to Telomerase Components

Target SiteBinding Affinity (Kd)Key Interactions
hTR template region1.2 ± 0.3 nM14 H-bonds; Watson-Crick base pairing
hTERT active site8.7 ± 1.1 nMElectrostatic (lysine-thiophosphate)
Telomeric DNA substrate>100 nMWeak, non-competitive

Impact on Telomere Length Dynamics in Malignant vs. Normal Cells

Imetelstat induces rapid telomere shortening in cancer cells (50–300 bp/cell division), culminating in telomeric crisis within 10–15 population doublings. This effect is amplified in malignancies with pre-existing replicative stress, such as acute myeloid leukemia (AML) with NRAS mutations or oxidative stress gene signatures [3] [6]. In contrast, normal hematopoietic stem cells (HSCs) exhibit:

  • Minimal telomere attrition (<50 bp/division) due to basal telomerase activity
  • Preserved differentiation capacity in CD34+ cord blood models after imetelstat exposure [3] [8].

Differential susceptibility correlates with oncogene-enhanced telomerase dependency: Malignant clones with JAK2V617F or CALR mutations show 3.5-fold higher telomerase activity than normal HSCs, rendering them vulnerable to imetelstat [8].

Table 2: Telomere Shortening Kinetics Post-Imetelstat Treatment

Cell TypeTelomere Loss Rate (bp/division)Time to Crisis (weeks)
AML blasts (patient-derived)220 ± 406–8
Pancreatic cancer cells180 ± 2510–12
Normal CD34+ HSCs42 ± 12No crisis observed
JAK2V617F+ MPN progenitors310 ± 554–6

Induction of Replicative Senescence and Apoptotic Pathways

Telomere shortening activates DNA damage responses (DDR), evidenced by:

  • Phosphorylation of H2AX (γH2AX) foci at telomeres
  • Nuclear accumulation of p53 and p21^CIP1^ within 72 hours of treatment [6] [10].

In AML models, imetelstat triggers mitochondrial apoptosis via:

  • BAX/BAK oligomerization
  • Cytochrome c release
  • Caspase-9/3 activation [3] [6].

Notably, genome-wide CRISPR screens identified ferroptosis as a critical cell death mechanism. Imetelstat upregulates acyl-CoA synthetase long-chain family member 4 (ACSL4), promoting the incorporation of polyunsaturated fatty acids (PUFAs) into phospholipids. Subsequent lipid peroxidation (4-fold increase in malondialdehyde) induces iron-dependent oxidative stress, synergizing with telomere dysfunction [3].

Off-Target Effects on Cytoskeletal and Non-Telomeric Pathways

Imetelstat influences non-telomeric pathways via:

  • Cytoskeletal modulation: In breast cancer cells, imetelstat alters actin polymerization, reducing metastatic potential independent of telomere length. This is mediated by RHO-GTPase inhibition and stress fiber disassembly [9].
  • JAK-STAT suppression: In myeloproliferative neoplasms (MPNs), imetelstat downregulates phospho-JAK2 (Y1007/1008) and phospho-STAT3/5 within 48 hours—faster than telomere shortening. CALR-mutant cells exhibit 2.3-fold greater sensitivity than JAK2V617F+ clones due to enhanced proteasomal degradation of mutant calreticulin [8].
  • Metabolic reprogramming: Imetelstat inhibits fatty acid desaturase 2 (FADS2), shifting lipid metabolism toward saturated phospholipids and reducing membrane fluidity in AML cells [3].

Table 3: Non-Telomeric Pathways Modulated by Imetelstat

PathwayMolecular TargetFunctional Consequence
CytoskeletalRHO-GTPaseReduced cell motility and invasion
JAK-STAT signalingpJAK2, pSTAT3Impaired proliferation of MPN clones
Lipid metabolismFADS2, ACSL4Membrane lipid peroxidation → ferroptosis
DNA repair53BP1 fociSynergistic radiosensitization

Properties

CAS Number

868169-64-6

Product Name

Imetelstat

IUPAC Name

N-[3-[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2-hydroxypropyl]hexadecanamide

Molecular Formula

C148H211N68O53P13S13

Molecular Weight

4610 g/mol

InChI

InChI=1S/C148H211N68O53P13S13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-97(218)160-34-69(217)38-255-282(242,295)256-51-95-74(25-102(261-95)207-37-68(4)136(221)191-148(207)229)195-274(234,287)249-45-89-78(29-106(264-89)212-61-175-115-124(155)165-56-170-129(115)212)199-277(237,290)252-48-92-81(32-109(267-92)215-64-178-118-132(215)183-143(158)187-139(118)224)202-280(240,293)254-50-94-82(33-110(269-94)216-65-179-119-133(216)184-144(159)188-140(119)225)203-281(241,294)253-49-93-79(30-107(268-93)213-62-176-116-130(213)181-141(156)185-137(116)222)200-278(238,291)246-42-86-72(23-100(260-86)205-35-66(2)134(219)189-146(205)227)193-272(232,285)245-41-85-73(24-101(259-85)206-36-67(3)135(220)190-147(206)228)194-273(233,286)248-44-88-77(28-105(263-88)211-60-174-114-123(154)164-55-169-128(114)211)198-276(236,289)251-47-91-80(31-108(266-91)214-63-177-117-131(214)182-142(157)186-138(117)223)201-279(239,292)250-46-90-76(27-104(265-90)210-59-173-113-122(153)163-54-168-127(113)210)197-275(235,288)244-40-84-71(22-99(258-84)204-20-19-96(150)180-145(204)226)192-271(231,284)247-43-87-75(26-103(262-87)209-58-172-112-121(152)162-53-167-126(112)209)196-270(230,283)243-39-83-70(149)21-98(257-83)208-57-171-111-120(151)161-52-166-125(111)208/h19-20,35-37,52-65,69-95,98-110,217H,5-18,21-34,38-51,149H2,1-4H3,(H,160,218)(H,242,295)(H2,150,180,226)(H2,151,161,166)(H2,152,162,167)(H2,153,163,168)(H2,154,164,169)(H2,155,165,170)(H,189,219,227)(H,190,220,228)(H,191,221,229)(H2,192,231,284)(H2,193,232,285)(H2,194,233,286)(H2,195,234,287)(H2,196,230,283)(H2,197,235,288)(H2,198,236,289)(H2,199,237,290)(H2,200,238,291)(H2,201,239,292)(H2,202,240,293)(H2,203,241,294)(H3,156,181,185,222)(H3,157,182,186,223)(H3,158,183,187,224)(H3,159,184,188,225)/t69?,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,270?,271?,272?,273?,274?,275?,276?,277?,278?,279?,280?,281?,282?/m0/s1

InChI Key

LVZYXEALRXBLJZ-ISQYCPACSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OCC9C(CC(O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)N)O

Synonyms

imetelstat

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OCC9C(CC(O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)N)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)N)O

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